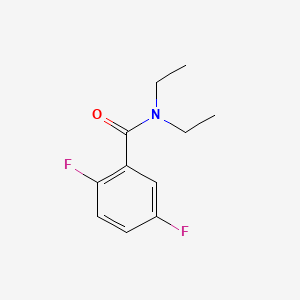

N,N-diethyl-2,5-difluorobenzamide

Description

Properties

IUPAC Name |

N,N-diethyl-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEJMEMWBHLCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299760 | |

| Record name | N,N-Diethyl-2,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131401-55-3 | |

| Record name | N,N-Diethyl-2,5-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131401-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure and Optimization

In a typical procedure, 2,5-difluorobenzoyl chloride (1.5 mmol) is added dropwise to a cooled (0°C) solution of diethylamine (2 mmol) and triethylamine (3 mmol) in dichloromethane (6 mL). The mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via column chromatography.

Key parameters influencing yield include:

-

Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions such as hydrolysis.

-

Solvent choice : Dichloromethane provides an inert, anhydrous environment.

-

Stoichiometry : A slight excess of diethylamine (1.33:1 molar ratio) ensures complete consumption of the acyl chloride.

Challenges and Mitigation

-

Hydrolysis of acyl chloride : Moisture must be rigorously excluded to prevent competing hydrolysis to 2,5-difluorobenzoic acid.

-

Byproduct formation : Triethylamine hydrochloride precipitates during the reaction, necessitating filtration or aqueous extraction.

Palladium-Catalyzed Decarboxylative Ortho-Acylation

An advanced alternative method employs palladium catalysis to functionalize pre-existing benzamide derivatives. This approach, reported by Singh et al., enables direct ortho-acylation of N,N-diethylbenzamide precursors using α-oxocarboxylic acids.

Reaction Mechanism and Conditions

The protocol involves:

-

Substrate preparation : N,N-Diethylbenzamide (0.3 mmol) is combined with α-oxocarboxylic acid (0.6 mmol), Pd(TFA)₂ (10 mol%), (NH₄)₂S₂O₈ (3 equiv), and 1,2-dichloroethane (DCE, 2 mL).

-

Reaction execution : The mixture is stirred at 80°C for 24 hours under sealed conditions.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and chromatography yield the ortho-acylated product.

Table 1: Key Reaction Parameters for Palladium-Catalyzed Method

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(TFA)₂ (10 mol%) |

| Oxidant | (NH₄)₂S₂O₈ (3 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 32–78% (substrate-dependent) |

Advantages and Limitations

-

Regioselectivity : The method achieves selective acylation at the ortho position relative to the amide group.

-

Functional group tolerance : Compatible with electron-withdrawing groups (e.g., fluorine) but sensitive to steric hindrance.

-

Scalability : High catalyst loading (10 mol% Pd) and prolonged heating may limit industrial applicability.

Comparative Analysis of Synthesis Routes

Table 2: Comparison of Nucleophilic Acyl Substitution vs. Palladium-Catalyzed Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,5-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis: The major products are 2,5-difluorobenzoic acid and diethylamine.

Scientific Research Applications

N,N-diethyl-2,5-difluorobenzamide is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex molecules and its potential biological activities make it a valuable subject for scientific research.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in the synthesis of more complex molecules and functions as a reagent in various organic reactions. It can undergo substitution reactions, where fluorine atoms on the benzene ring are replaced by nucleophiles, and hydrolysis, where the amide bond breaks down into carboxylic acid and amine under acidic or basic conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents, while hydrolysis uses hydrochloric acid or sodium hydroxide in aqueous solvents.

Biology

This compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties. Nitrogen-containing molecules, including benzamide derivatives, are known for their therapeutic applications due to the ability of the nitrogen atom to form hydrogen bonds with biological targets . Many nitrogen heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, antimicrobial, and antidiabetic activities .

Medicine

this compound is explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals. Its mechanism of action depends on the specific application, potentially interacting with molecular targets like enzymes or receptors in biological systems. Further experimental studies are needed to determine the exact pathways and targets involved.

Industry

This compound is utilized in developing specialty chemicals and materials with specific properties. While specific industrial production methods are not well-documented, scaling up the laboratory synthesis process is a general approach, including optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques.

Chemical Reactions Analysis

Types of Reactions

this compound can undergo several chemical reactions:

- Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

- Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.

Major Products Formed

- Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

- Hydrolysis: The major products are 2,5-difluorobenzoic acid and diethylamine.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,5-difluorobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Hydrogen Bonding Thermodynamics

A key study compared hydrogen bonding interactions between thioacetamide (TA) and four N,N-disubstituted benzamides using near-infrared spectroscopy . Thermodynamic parameters for TA-benzamide complexes are summarized below:

| Compound | Substituents | -ΔH₀ (kJ/mol) |

|---|---|---|

| N,N-Dimethylbenzamide (DMBA) | -CH₃, -CH₃ | 17.4 |

| N-Methoxy-N-methylbenzamide (MMBA) | -CH₃, -OCH₃ | 21.6 |

| N,N-Diethyl-m-toluamide (DEMT) | -C₂H₅, -CH₃ (meta-methyl) | 21.9 |

| N,N-Diethyl-2,5-difluorobenzamide (DEDF) | -C₂H₅, -F (2,5-positions) | 20.8 |

Key Findings :

Physicochemical Properties

| Property | DEDF | DMBA | DEMT |

|---|---|---|---|

| Molecular Weight | 213.23 | 163.22 | 263.36 |

| Boiling Point (°C) | 92–93 (0.8 Torr) | 238–240 | 111 (0.5 Torr) |

| XLogP3 | 2.3 | 1.1 | 2.8 |

| Topological PSA (Ų) | 20.3 | 20.3 | 20.3 |

Analysis :

- DEDF’s lower boiling point compared to DMBA reflects reduced molecular weight and increased volatility from fluorine atoms.

- Higher lipophilicity (XLogP3) than DMBA but lower than DEMT suggests balanced solubility for lab applications .

Comparison with Other Benzamide Derivatives

Structural Modifications

- Fluorine Position : DEDF’s 2,5-difluoro substitution optimizes electronic effects without steric bulk, unlike 3,5-difluoro derivatives (e.g., ), which may reduce membrane permeability.

- Amide Substituents : Replacing diethyl groups (DEDF) with methoxy (MMBA) or methyl (DMBA) alters hydrogen bonding and volatility.

Biological Activity

N,N-Diethyl-2,5-difluorobenzamide (DEDF) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of DEDF, summarizing key findings from various studies, including its mechanisms of action, comparative analysis with similar compounds, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of DEDF is characterized by the presence of two ethyl groups attached to the nitrogen atom of the amide functional group and two fluorine atoms substituted on the benzene ring. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of DEDF is thought to stem from its interaction with various molecular targets within biological systems. The compound may inhibit specific enzymes or receptors, leading to diverse biological effects:

- Enzyme Inhibition : DEDF has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, which is a common mechanism for many pharmaceutical agents.

- Antimicrobial Activity : Preliminary studies suggest that DEDF exhibits antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .

Comparative Analysis with Similar Compounds

DEDF can be compared with other benzamide derivatives, such as N,N-diethyl-3,4-difluorobenzamide and N,N-diethyl-2,6-difluorobenzamide. The differences in the position and type of substituents on the benzene ring result in distinct chemical reactivities and biological activities. For instance:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound (DEDF) | 2 Fluorine atoms at positions 2 and 5 | Antimicrobial, antifungal potential |

| N,N-Diethyl-3,4-difluorobenzamide | 2 Fluorine atoms at positions 3 and 4 | Similar enzyme inhibition properties |

| N,N-Diethyl-2,6-difluorobenzamide | 2 Fluorine atoms at positions 2 and 6 | Different enzyme interaction profile |

Antimicrobial Studies

Research has indicated that DEDF possesses significant antimicrobial properties. In studies involving various bacterial strains, DEDF demonstrated effective inhibition against both gram-positive and gram-negative bacteria. Specific case studies include:

- Inhibition of Bacterial Growth : A study reported that DEDF exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative treatment option .

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell division by targeting proteins essential for this process .

Antifungal Properties

In addition to its antibacterial effects, DEDF has been explored for antifungal activity. Research findings indicate:

- Fungal Inhibition : DEDF showed promising results against various fungal pathogens in vitro, indicating its potential application in treating fungal infections .

Applications in Medicine and Industry

Given its biological activities, DEDF is being investigated for several applications:

- Pharmaceutical Development : The compound serves as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant strains .

- Agricultural Use : Its properties may also extend to agricultural applications as a pesticide or herbicide, leveraging its ability to disrupt growth processes in target organisms.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N,N-diethyl-2,5-difluorobenzamide?

- Methodology : A typical synthesis involves coupling 2,5-difluorobenzoic acid with diethylamine using a coupling agent like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). The reaction proceeds via activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with diethylamine. Purification is achieved via column chromatography or recrystallization. For structural analogs (e.g., N,N-diethyl-4-fluorobenzamide), similar protocols are documented, with yields optimized by controlling reaction temperature (80–100°C) and solvent selection (e.g., dichloromethane or THF) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine substitution patterns and ethyl group integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHFNO).

- X-ray Crystallography : For definitive conformation analysis, single-crystal X-ray diffraction resolves bond angles and torsional strain, as demonstrated in structurally related difluorobenzamides .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodology : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility due to the compound's moderate polarity. However, solvent selection must avoid residual DMF in final products, as highlighted in quality control guidelines for benzamide derivatives .

Advanced Research Questions

Q. How does the 2,5-difluoro substitution influence the electronic and steric properties of N,N-diethylbenzamide derivatives?

- Methodology :

- Computational Chemistry : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, which increase electrophilicity at the carbonyl group. Comparative studies with mono-fluoro analogs (e.g., 4-fluoro derivatives) reveal reduced steric hindrance at the 2,5 positions, favoring planar molecular conformations .

- Spectroscopic Analysis : Infrared (IR) spectroscopy identifies shifts in C=O stretching frequencies (1680–1700 cm) due to fluorine’s inductive effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated benzamides?

- Methodology :

- Dose-Response Studies : Reproduce assays under standardized conditions (e.g., MIC assays for antimicrobial activity) to account for variability in cell lines or microbial strains.

- Meta-Analysis : Cross-reference bioactivity datasets from PubChem and EPA DSSTox, ensuring alignment with mechanistic hypotheses (e.g., urea enzyme inhibition in related compounds) .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Simulate binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Parameterize fluorine’s van der Waals radius and partial charges for accuracy.

- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of fluorinated benzamides to predict toxicity or metabolic stability, leveraging platforms like CC-DPS for deep profiling .

Q. What advanced techniques characterize the solid-state behavior of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C).

- Powder X-ray Diffraction (PXRD) : Correlates crystallinity with synthetic batch consistency, critical for reproducibility in formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.